Pentyl[1-(pyridin-4-YL)ethyl]amine
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Overview
Description
Pentyl[1-(pyridin-4-YL)ethyl]amine is an organic compound with the molecular formula C12H20N2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl[1-(pyridin-4-YL)ethyl]amine typically involves the reaction of pyridine derivatives with alkylating agents. One common method is the alkylation of 4-pyridyl ethylamine with pentyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Pentyl[1-(pyridin-4-YL)ethyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: More saturated amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Pentyl[1-(pyridin-4-YL)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Pentyl[1-(pyridin-4-YL)ethyl]amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(4-Pyridyl)ethylamine: A simpler analog with similar structural features.
N-(Pyridin-2-yl)amides: Compounds with amide functionalities attached to the pyridine ring.
3-Bromoimidazo[1,2-a]pyridines: Compounds with a fused imidazole-pyridine ring system
Uniqueness
Pentyl[1-(pyridin-4-YL)ethyl]amine is unique due to its specific alkyl chain length and the presence of both pyridine and amine functionalities. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C12H20N2 |
---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
N-(1-pyridin-4-ylethyl)pentan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-3-4-5-8-14-11(2)12-6-9-13-10-7-12/h6-7,9-11,14H,3-5,8H2,1-2H3 |
InChI Key |
RLEIWGIVUKMVTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(C)C1=CC=NC=C1 |
Origin of Product |
United States |
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